molecular formula C11H16Cl2N4O2 B14585768 Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine CAS No. 61241-48-3

Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine

Cat. No.: B14585768
CAS No.: 61241-48-3
M. Wt: 307.17 g/mol
InChI Key: FCODMPLHCFGBRK-UHFFFAOYSA-N
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Description

Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine is a compound that combines the properties of acetic acid and a guanidine derivative. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the 2,6-dichloroanilino group imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,6-dichloroaniline, which is then reacted with ethyl chloroacetate to form ethyl 2-(2,6-dichloroanilino)acetate.

    Formation of Guanidine Derivative: The ethyl ester is then reacted with guanidine hydrochloride under basic conditions to form the desired guanidine derivative.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted products with new functional groups replacing the chloro groups.

Scientific Research Applications

Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and analgesic properties, similar to other guanidine derivatives.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar 2,6-dichloroanilino group.

    Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine share structural similarities.

Uniqueness

Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine is unique due to its combined properties of acetic acid and guanidine, along with the presence of the 2,6-dichloroanilino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61241-48-3

Molecular Formula

C11H16Cl2N4O2

Molecular Weight

307.17 g/mol

IUPAC Name

acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine

InChI

InChI=1S/C9H12Cl2N4.C2H4O2/c10-6-2-1-3-7(11)8(6)14-4-5-15-9(12)13;1-2(3)4/h1-3,14H,4-5H2,(H4,12,13,15);1H3,(H,3,4)

InChI Key

FCODMPLHCFGBRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl

Origin of Product

United States

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